Atorvastatin Di-acetonide tert-Butyl Ester is a synthetic compound primarily recognized as an impurity or intermediate in the production of atorvastatin, a widely used medication for lowering cholesterol levels. The compound has the Chemical Abstracts Service (CAS) Number 125971-95-1 and its molecular formula is C40H47FN2O5, with a molecular weight of 654.81 g/mol. It plays a significant role in pharmaceutical applications, particularly in the synthesis of atorvastatin calcium.
Atorvastatin Di-acetonide tert-Butyl Ester is classified under the category of pharmaceutical intermediates and impurities. It is derived from atorvastatin, which belongs to the class of drugs known as statins, specifically used to manage hyperlipidemia and reduce cardiovascular risks. The compound is often sourced from chemical suppliers specializing in pharmaceutical-grade materials, ensuring high purity levels suitable for research and development.
The synthesis of Atorvastatin Di-acetonide tert-Butyl Ester involves several key steps:
These methods highlight the complexity and precision required in synthesizing this compound, ensuring that it meets pharmaceutical standards.
Atorvastatin Di-acetonide tert-Butyl Ester has a complex molecular structure characterized by various functional groups:
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1
CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CC[C@@H]5C[C@H](CC(=O)OC(C)(C)C)OC(C)(C)O5
This structural complexity contributes to its biological activity and stability as an intermediate in atorvastatin synthesis.
Atorvastatin Di-acetonide tert-butyl ester participates in various chemical reactions during its synthesis:
These reactions are crucial for achieving high yields and purity levels necessary for pharmaceutical applications.
The mechanism of action for Atorvastatin Di-acetonide tert-butyl Ester relates primarily to its role in synthesizing atorvastatin. As an intermediate:
Atorvastatin Di-acetonide tert-butyl Ester exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior during synthesis and application in drug formulations.
Atorvastatin Di-acetonide tert-butyl Ester primarily serves scientific purposes:
The synthesis of Atorvastatin Di-acetonide tert-Butyl Ester (CAS: 1116118-82-1) proceeds through a convergent multi-step sequence that strategically incorporates protective groups to ensure chemoselective transformations. The initial stage involves hydrogenation of a pyrrole precursor under high-pressure H₂ (2,585.7 Torr) using molybdenum-doped Raney nickel as a catalyst in methanol/ammonia solvent systems. This step achieves simultaneous nitro group reduction and imine hydrogenation, yielding a key amine intermediate with 95% efficiency [6]. Subsequent condensation employs pivalic acid catalysis in a toluene/heptane/tetrahydrofuran (3:2:1 v/v) solvent mixture at reflux temperature to form the advanced pyrrole-carboxamide scaffold. This critical cyclization requires precise stoichiometric control between the anilino carbonyl component and diketone groups, delivering a 75% yield after recrystallization [6].
The final stages implement dual protective group strategies:
Table 1: Optimization of Key Synthetic Steps
Reaction Step | Catalyst/Solvent | Temperature | Yield (%) | Key Improvement |
---|---|---|---|---|
Pyrrole Hydrogenation | Mo-Raney Ni, MeOH/NH₃ | 25°C, 50 psi | 95 | Molybdenum doping suppresses over-reduction |
Pivaloyl Cyclization | Pivalic acid, Toluene/Heptane/THF | 110°C | 75 | Solvent blend prevents lactamization |
Di-acetonide Formation | 2,2-DMP, BF₃·Et₂O | 0°C → 25°C | 82 | Lewis acid control prevents epimerization |
Final Crystallization | Hexane/MTBE (4:1) | -20°C | 98.5% purity | Selective impurity exclusion |
Purification leverages fractional crystallization from hexane/methyl tert-butyl ether mixtures, exploiting the compound's low solubility at -20°C to achieve >99.9% chiral purity. Process intensification studies demonstrate that distillation-assisted solvent recycling improves overall mass efficiency by 37% compared to batch methods [1] [10].
Regioselectivity challenges center on differentiating between the C3/C5 diol motifs and preventing tert-butyl ester migration during processing. The (4R,6R)-diol exhibits kinetically controlled acetonization where boron trifluoride etherate catalyzes exclusive ketal formation at the C5-hydroxyl due to steric bias toward the less hindered equatorial position. This selectivity is quantifiable by 13C NMR monitoring, revealing <2% regioisomer formation at optimized conditions (0°C, stoichiometric 2,2-dimethoxypropane) [9] [10].
Solvent effects profoundly influence protective group fidelity:
Table 2: Solvent Impact on Protective Group Integrity
Solvent System | Acetonide Stability (t₁/₂, h) | Ester Migration (%) | Optimal pH Range |
---|---|---|---|
Toluene/Heptane (3:1) | >500 | <0.5 | 5.0-8.0 |
Tetrahydrofuran | 120 | 5.2 | 6.5-7.5 |
Dichloromethane | 250 | 1.8 | 4.0-6.0 |
Dimethylformamide | 12 | 15.7 | Not recommended |
Stereochemical preservation requires strict pH control (5.0-6.5) during aqueous workups, as alkaline conditions (>pH 8) trigger retro-aldol degradation of the dihydropyran core. Crystallographic analysis confirms that the tert-butyl ester's steric bulk prevents lactone formation, maintaining the C4 acetate in conjugation-ready configuration [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: